molecular formula C3H4Cl4O B1588586 Chloromethyl 2,2,2-Trichloroethyl Ether CAS No. 69573-75-7

Chloromethyl 2,2,2-Trichloroethyl Ether

Cat. No.: B1588586
CAS No.: 69573-75-7
M. Wt: 197.9 g/mol
InChI Key: GXHPCVJGAHVTGO-UHFFFAOYSA-N
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Description

Historical Context of Chloroalkyl Ethers in Organic Synthesis

Chloroalkyl ethers are a class of organic compounds characterized by the general structure R-O-(CH₂)n-Cl. wikipedia.org Their history in organic synthesis is rich, primarily revolving around their utility as potent alkylating agents and as precursors for introducing ether-based protecting groups. wikipedia.orgnih.gov One of the earliest and most well-known reactions involving the formation of a related species is the Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923. wikipedia.orglibretexts.org This reaction utilizes formaldehyde (B43269) and hydrogen chloride to attach a chloromethyl group to an aromatic ring. wikipedia.orglibretexts.org

Historically, simple α-chloroalkyl ethers like chloromethyl methyl ether (CMME) were prepared by reacting an alcohol, formaldehyde, and hydrogen chloride. wikipedia.orgorganic-chemistry.org These reagents became invaluable for introducing protecting groups such as the methoxymethyl (MOM) ether, which is stable to a wide range of nucleophilic and basic conditions. wikipedia.org The industrial application of chloroalkyl ethers expanded to the manufacturing of polymers, ion-exchange resins, and water repellents. wikipedia.orgnih.gov

However, the classical synthetic routes were often plagued by the formation of the dangerously carcinogenic bis(chloromethyl) ether (BCME) as a byproduct. wikipedia.orglibretexts.org This significant safety concern has driven the development of modern synthetic methods that avoid the use of formaldehyde and HCl together. Current procedures often involve the reaction of acetals with acid halides in the presence of a Lewis acid catalyst, which provides a safer and more controlled generation of α-chloroalkyl ethers for immediate use in subsequent reactions. researchgate.netgatech.edu This evolution reflects a broader trend in chemical synthesis toward safer and more efficient methodologies.

Academic Significance of the 2,2,2-Trichloroethyl Moiety

The 2,2,2-trichloroethyl (TCE) group is of considerable academic significance, primarily due to its role as a unique protecting group for various functionalities, including carboxylic acids, alcohols, and phosphates. libretexts.orgresearchgate.nettcichemicals.com Its utility was recognized in peptide synthesis for the protection of carboxyl groups. libretexts.org

The key feature that defines the importance of the TCE group is its method of cleavage. Unlike many other protecting groups that are removed under acidic or basic hydrolysis, the TCE group is selectively cleaved under mild, non-hydrolytic reductive conditions. wikipedia.org The most common method for its removal is treatment with zinc dust in the presence of acetic acid or other proton sources. wikipedia.orglibretexts.orggatech.edu This process proceeds via a reductive elimination mechanism.

This orthogonal cleavage strategy is highly valuable in multi-step organic synthesis, where multiple protecting groups are used to mask different reactive sites on a complex molecule. The ability to deprotect a TCE-protected function without affecting acid-labile (e.g., t-butyl esters, Boc) or base-labile (e.g., fluorenylmethyloxycarbonyl, Fmoc) groups provides chemists with greater flexibility and control in designing synthetic routes. The 2,2,2-trichloroethoxycarbonyl (Troc) group, used for protecting amines, is another prominent example that relies on the same reductive cleavage principle. wikipedia.orggatech.edu

PropertyDescription
Protection The 2,2,2-trichloroethyl group is used to protect alcohols, carboxylic acids, and amines (as a Troc group). wikipedia.orgresearchgate.netgatech.edutcichemicals.com
Stability It is stable to strongly acidic conditions and some mild reductive conditions. wikipedia.org
Cleavage Selectively removed by reduction, typically with Zn in acetic acid or aqueous THF. wikipedia.orglibretexts.orggatech.edu
Orthogonality Its unique cleavage condition allows for selective removal in the presence of many other common protecting groups.

Overview of Current Research Trajectories and Challenges for Chloromethyl 2,2,2-Trichloroethyl Ether

Physicochemical Data for this compound

Property Value Reference(s)
CAS Number 69573-75-7 doi.org
Molecular Formula C₃H₄Cl₄O doi.org
Molecular Weight 197.86 g/mol doi.org
Physical State Liquid doi.org
Boiling Point 84 °C / 24 mmHg doi.org
Flash Point 80 °C doi.org

| Specific Gravity | 1.52 (20/20) | doi.org |

Research Trajectories:

Current research involving this compound is primarily focused on its role as a specialized alkoxymethylating agent in organic synthesis. doi.org Its main application is the introduction of the 2,2,2-trichloroethoxymethyl (TCEM) protecting group onto alcohols. The TCEM group functions as a more robust analogue of the common MOM or SEM protecting groups, with the critical distinction of being cleavable under reductive conditions (via zinc) rather than acidic conditions.

This positions the reagent as a valuable tool in synthetic strategies where acid-sensitive functional groups are present in the substrate, precluding the use of MOM, SEM, or other acid-labile ethers. Research trajectories are therefore not about the compound itself, but its application in the synthesis of complex natural products or pharmaceutical agents where such specific and orthogonal deprotection is a key step. It allows for a higher level of synthetic planning and execution in molecules with dense and varied functionality.

Challenges:

The use of this compound is accompanied by significant challenges, which limit its widespread application and necessitate stringent handling protocols.

Synthesis: The preparation of α-chloroalkyl ethers is inherently challenging. Classical methods that involve reacting an alcohol (2,2,2-trichloroethanol) with formaldehyde and hydrogen chloride are known to co-produce highly carcinogenic bis(chloromethyl) ether. wikipedia.orglibretexts.org While modern methods using acetals and acid halides can mitigate this risk, they require careful control and may not be universally applicable. researchgate.net The synthesis of the specific formal or acetal (B89532) precursor from 2,2,2-trichloroethanol (B127377) would be the first step in such a sequence.

Toxicity and Handling: As an α-chloroalkyl ether, this reagent is a powerful alkylating agent and is presumed to be a carcinogen, similar to its well-studied analogues CMME and BCME. wikipedia.orgnih.gov Its handling requires extreme caution, including the use of efficient fume hoods and appropriate personal protective equipment to avoid inhalation or skin contact. Furthermore, any excess reagent must be carefully quenched with an aqueous solution before disposal to destroy the reactive species. wikipedia.org

Stability: The compound is sensitive to heat and moisture, which can lead to decomposition. doi.org This necessitates storage under inert atmosphere and at low temperatures (e.g., frozen) to maintain its purity and reactivity over time. doi.org Its instability can complicate purification by distillation and limit its shelf-life.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloro-2-(chloromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4O/c4-2-8-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPCVJGAHVTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452130
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
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Molecular Weight

197.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69573-75-7
Record name Chloromethyl 2,2,2-Trichloroethyl Ether
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Record name Chloromethyl 2,2,2-Trichloroethyl Ether
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Advanced Synthetic Methodologies and Mechanistic Investigations of Chloromethyl 2,2,2 Trichloroethyl Ether

Established Synthetic Pathways and Refinements

The creation of the chloromethyl ether functional group can be achieved through several distinct chemical strategies. These pathways range from direct chlorination to multi-component condensation reactions, with recent efforts focusing on catalytic methods to improve efficiency and safety.

A direct method for the synthesis of α-chloroethers involves the selective chlorination of an existing ether at the α-carbon position. For structurally related compounds, this transformation is well-documented. For instance, the synthesis of sevoflurane, a fluorinated anesthetic, proceeds through a key intermediate, chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether. This intermediate is prepared by the chlorination of methyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether. google.com A similar strategy can be applied to chlorinated analogues, where starting materials like methyl 2,2,2-trichloro-1-(trichloromethyl)ethyl ether are chlorinated to produce the corresponding chloromethyl ether. google.com This approach relies on generating a reactive chlorine species, often through free radical mechanisms initiated by luminous irradiation, to substitute a hydrogen atom on the methyl group with a chlorine atom.

Table 1: Analogue Synthesis via Direct Chlorination This table illustrates the direct chlorination approach for a structurally similar fluorinated ether.

Starting MaterialProductReagent
Methyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl etherChloromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl etherGaseous Chlorine (Cl₂)

Condensation reactions provide a versatile route to chloromethyl ethers by combining an alcohol, a formaldehyde (B43269) source, and a source of hydrogen chloride. This method constructs the ether linkage and introduces the chloromethyl group in a single process. A common procedure involves reacting an alcohol with a formaldehyde equivalent, such as paraformaldehyde or 1,3,5-trioxane, in the presence of anhydrous hydrogen chloride. doi.org For the synthesis of Chloromethyl 2,2,2-Trichloroethyl Ether, the corresponding alcohol, 2,2,2-Trichloroethanol (B127377), would be the starting material.

In a related patented process for a fluorinated analogue, hexafluoroisopropanol is reacted with a formaldehyde equivalent, a chlorinating agent like thionyl chloride, and a strong acid such as sulfuric acid. google.com The strong acid facilitates the reaction, while the chlorinating agent provides the necessary chloride for the final product. google.com Controlling reaction parameters such as temperature and the molar ratio of reactants is critical to maximize the yield of the desired chloromethyl ether and minimize the formation of by-products like bis(chloromethyl)ether. google.com

Table 2: Reactants for Condensation Synthesis of Chloromethyl Ethers This table outlines the typical components used in the condensation pathway.

Component RoleExample Reagent
Alcohol2,2,2-Trichloroethanol
Formaldehyde SourceParaformaldehyde, 1,3,5-Trioxane
Chlorine SourceHydrogen Chloride (HCl), Thionyl Chloride (SOCl₂)
Catalyst/PromoterSulfuric Acid (H₂SO₄)

Modern synthetic refinements focus on catalytic methods that offer higher efficiency, milder reaction conditions, and greater scalability. A highly effective catalytic approach involves the reaction between an acetal (B89532) and an acid halide, catalyzed by a Lewis acid. organic-chemistry.orgnih.gov Specifically, zinc(II) salts have proven to be exceptionally efficient, requiring only minute quantities (e.g., 0.01 mol%) to catalyze the reaction to near-quantitative yields in a short timeframe. organic-chemistry.orgnih.gov

For the synthesis of this compound, this would involve reacting the corresponding acetal, bis(2,2,2-trichloroethoxy)methane, with an acid chloride like acetyl chloride. The zinc catalyst facilitates the exchange reaction, generating the desired chloromethyl ether and an ester byproduct. organic-chemistry.org This method is advantageous as the resulting solution of the haloalkyl ether can often be used directly in subsequent reactions without isolation, which is particularly important given the hazardous nature of these compounds. organic-chemistry.org

Table 3: Lewis Acid Catalysts for Acetal-Acid Halide Exchange This table shows various zinc(II) salts that effectively catalyze the formation of chloro alkyl ethers.

CatalystEfficacy
Zinc triflate (Zn(OTf)₂)High
Zinc bromide (ZnBr₂)High
Zinc acetate (B1210297) (Zn(OAc)₂)High

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying reaction mechanisms is fundamental to optimizing synthetic routes and predicting reaction outcomes. The formation of this compound involves classic organic reaction mechanisms, primarily nucleophilic substitution and Lewis acid catalysis.

The formation of the ether bond is a classic example of a nucleophilic substitution reaction. Depending on the specific reactants and conditions, the reaction can proceed through either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway. libretexts.org

In an Sₙ2 mechanism , the reaction occurs in a single, concerted step. A nucleophile (e.g., the 2,2,2-trichloroethoxide anion) attacks the electrophilic carbon of a chloromethylating agent, simultaneously displacing a leaving group. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the nucleophile and the substrate, making it a second-order reaction. youtube.com This pathway typically results in an inversion of stereochemistry at the reaction center. youtube.com

In an Sₙ1 mechanism , the reaction proceeds through a two-step process. The first and rate-limiting step is the slow dissociation of the substrate to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an Sₙ1 reaction depends only on the concentration of the substrate, making it a first-order reaction. youtube.com

The choice between these mechanisms is influenced by the structure of the reactants, the reactivity of the nucleophile, and the solvent. For the formation of primary ethers like this compound, the Sₙ2 pathway is generally favored due to the instability of a primary carbocation.

Table 4: Comparison of Sₙ1 and Sₙ2 Mechanisms in Ether Synthesis

FeatureSₙ1 MechanismSₙ2 Mechanism
Kinetics First-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nucleophile])
Mechanism Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Substrate Favored for tertiary substratesFavored for primary substrates

Lewis acid catalysis plays a pivotal role in several modern synthetic methods for chloromethyl ethers, particularly in reactions involving acetals or formaldehyde equivalents. wikipedia.org A Lewis acid, typically a metal salt like ZnCl₂ or AlCl₃, functions as an electron pair acceptor. wikipedia.org

In the catalytic synthesis from an acetal and an acid halide, the Lewis acid coordinates to one of the oxygen atoms of the acetal. organic-chemistry.org This coordination withdraws electron density from the oxygen, making the acetal a better leaving group and rendering the central carbon atom highly electrophilic. This activation facilitates the attack by the halide from the acid halide, leading to the cleavage of a C-O bond and formation of the chloromethyl ether. organic-chemistry.orgwikipedia.org

Similarly, in condensation reactions, the Lewis acid can activate the carbonyl group of formaldehyde or its oligomers, making it more susceptible to nucleophilic attack by the alcohol (2,2,2-Trichloroethanol). nih.gov This activation lowers the energy barrier for the reaction, allowing it to proceed more rapidly and under milder conditions than uncatalyzed alternatives. The efficiency of different Lewis acids can vary, but compounds based on zinc, aluminum, and tin are commonly employed. wikipedia.org

Investigation of Intermediates in Synthetic Pathways

The synthesis of this compound from 2,2,2-trichloroethanol, paraformaldehyde, and hydrogen chloride proceeds through a series of reactive intermediates. While direct spectroscopic observation of the intermediates for this specific reaction is not extensively documented in publicly available literature, the mechanism can be inferred from well-established principles of organic chemistry and analogous reactions, such as the formation of chloromethyl methyl ether. wikipedia.orgorgsyn.org The investigation into these transient species is crucial for understanding the reaction kinetics, optimizing reaction conditions, and minimizing the formation of byproducts.

The plausible reaction pathway involves the initial formation of a hemiacetal, followed by its acid-catalyzed conversion to an oxonium ion, which then reacts with a chloride ion to yield the final product. The key intermediates in this proposed mechanism are the (2,2,2-trichloroethoxy)methanol, the corresponding protonated oxonium ion, and potentially a short-lived carbocation.

Hemiacetal Intermediate: (2,2,2-Trichloroethoxy)methanol

The first step in the synthesis is the reaction between 2,2,2-trichloroethanol and formaldehyde (depolymerized from paraformaldehyde under acidic conditions). This is a classic nucleophilic addition of an alcohol to an aldehyde, resulting in the formation of a hemiacetal, specifically (2,2,2-trichloroethoxy)methanol. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is generally reversible. libretexts.org

The formation of this hemiacetal is a critical initial step, as it activates the formaldehyde for subsequent reaction. In aqueous or alcoholic solutions, aldehydes and ketones exist in equilibrium with their corresponding hydrates and hemiacetals. libretexts.orgkhanacademy.org The stability of cyclic hemiacetals, particularly five- and six-membered rings, is well-documented, which underscores the facility of this type of reaction. khanacademy.org

Table 2.2.3.1: Plausible Intermediates in the Synthesis of this compound

Intermediate NameChemical StructureRole in Synthesis
(2,2,2-Trichloroethoxy)methanolCCl₃CH₂OCH₂OHInitial adduct of 2,2,2-trichloroethanol and formaldehyde
Protonated Hemiacetal (Oxonium Ion)CCl₃CH₂OCH₂OH₂⁺Activated intermediate, facilitates loss of water
(2,2,2-Trichloroethoxy)methyl CationCCl₃CH₂OCH₂⁺Electrophilic species attacked by chloride

Oxonium Ion Intermediate

Under the acidic conditions provided by hydrogen chloride, the hydroxyl group of the hemiacetal intermediate is protonated. wikipedia.orgtaylorandfrancis.com This protonation converts the hydroxyl group into a good leaving group (water), forming a highly reactive oxonium ion. wikipedia.orgtaylorandfrancis.com The formation of oxonium ions is a common feature in acid-catalyzed reactions of alcohols and ethers. wikipedia.orgtaylorandfrancis.com

The resulting oxonium ion is an electrophilic species. The subsequent step involves the nucleophilic attack by a chloride ion (from HCl) on the methylene (B1212753) carbon of the oxonium ion. This can proceed via an SN2-type mechanism, where the chloride ion displaces the water molecule in a concerted step. libretexts.org

Carbocation Intermediate

Alternatively, the oxonium ion could dissociate to form a water molecule and a resonance-stabilized carbocation, the (2,2,2-trichloroethoxy)methyl cation. This carbocation would then be rapidly attacked by a chloride ion to form the final product. The formation of a chloromethyl cation (ClCH₂⁺) has been proposed as a possible electrophile in Blanc chloromethylation reactions, which are mechanistically related. wikipedia.org However, the stability of such primary carbocations is generally low. Spectroscopic studies on the related chloromethyl cation (CH₂Cl⁺) have been conducted, for instance, through its generation and trapping in an argon matrix or via gas-phase infrared action spectroscopy, providing some evidence for its existence under specific laboratory conditions. nih.gov

The exact nature of this final step (SN2 versus SN1-type through a carbocation) for the synthesis of this compound would likely depend on the specific reaction conditions, such as solvent and temperature.

Table 2.2.3.2: Expected Spectroscopic Data for Key Intermediate Classes

Intermediate ClassSpectroscopic TechniqueExpected Observations
Hemiacetal¹H NMRSignal for the O-CH₂-O proton, typically between δ 4.5-5.5 ppm. A broad signal for the hydroxyl proton.
Hemiacetal¹³C NMRSignal for the O-CH₂-O carbon, typically between δ 85-95 ppm.
Oxonium IonNot directly observable under standard conditionsTheoretical calculations and comparison with stable analogues suggest a significant downfield shift of adjacent ¹H and ¹³C signals compared to the neutral precursor.
CarbocationNot directly observable under standard conditionsIn specialized experiments (e.g., superacid media, matrix isolation), carbocationic carbons exhibit very large downfield shifts in ¹³C NMR (>200 ppm).

Reactivity Profiles and Complex Reaction Mechanisms of Chloromethyl 2,2,2 Trichloroethyl Ether

Electrophilic and Nucleophilic Reactivity of the Chloromethyl Group

The chloromethyl group (–CH₂Cl) attached to the ether oxygen is a highly reactive electrophilic center. The presence of two adjacent electronegative atoms—oxygen and chlorine—polarizes the methylene (B1212753) carbon, making it susceptible to attack by nucleophiles. This structure is characteristic of α-chloro ethers, which are known for their enhanced reactivity in substitution reactions compared to simple alkyl chlorides. wikipedia.org

The electrophilicity of the chloromethyl carbon is significantly increased under acidic conditions or in the presence of a Lewis acid. wikipedia.org The ether oxygen can stabilize a developing positive charge on the adjacent carbon through resonance, facilitating the departure of the chloride ion and the formation of a highly reactive oxonium or carbocation-like intermediate. acs.orgnih.govacs.org This dual activation makes the chloromethyl group a potent electrophile for a variety of transformations. Conversely, the group itself does not exhibit significant nucleophilic character.

Chloromethyl 2,2,2-trichloroethyl ether serves as an effective alkylating agent, capable of transferring the 2,2,2-trichloroethoxymethyl group (TrocOM) to a wide range of nucleophiles. This reactivity is analogous to that of other synthetically important α-chloro ethers like chloromethyl methyl ether (MOMCl). wikipedia.orgorganic-chemistry.org The alkylation proceeds via nucleophilic substitution at the chloromethyl carbon.

The process is often catalyzed by Lewis acids, which assist in the cleavage of the C-Cl bond to generate a more potent electrophile. syr.edu Research on analogous systems, such as benzylic trichloroacetimidates, demonstrates that these reactions can proceed through a cationic mechanism, leading to the formation of new carbon-oxygen, carbon-sulfur, or carbon-carbon bonds. syr.edu The alkylation potential extends to various substrates, as detailed in the table below.

Table 1: Potential Nucleophiles for Alkylation by this compound

Nucleophile ClassExample NucleophileProduct Type
AlcoholsEthanolAlkoxymethyl Ether
PhenolsPhenolAryloxymethyl Ether
CarboxylatesSodium Acetate (B1210297)Acyloxymethyl Ether
ThiolsEthanethiolThioalkoxymethyl Ether
AminesDiethylamineN-Alkoxymethyl Amine
EnolatesLithium diisopropylamide (LDA) derived ketone enolateα-Alkoxymethyl Ketone
Aromatic RingsBenzene (with Lewis Acid)Benzyl (B1604629) Ether Derivative

This table illustrates the versatility of this compound as an alkylating agent for protecting group strategies or for the construction of more complex molecular frameworks.

The substitution of the chlorine atom in the chloromethyl group can occur through different mechanistic pathways, primarily Sₙ1 and Sₙ2. The choice of mechanism is influenced by the reaction conditions, the nucleophile, and the solvent.

Sₙ2 Mechanism: In the presence of strong, non-basic nucleophiles, the reaction can proceed via a bimolecular (Sₙ2) pathway. learncbse.inpw.live The nucleophile directly attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step. The rate of this reaction is dependent on the concentration of both the ether and the nucleophile. zenodo.org However, steric hindrance around the reaction center can slow down Sₙ2 reactions. learncbse.inpw.live

Sₙ1 Mechanism: Due to the resonance stabilization provided by the adjacent ether oxygen, the intermediate carbocation (Cl₃CCH₂OCH₂⁺) is relatively stable. This stability favors a unimolecular (Sₙ1) pathway, particularly in polar, protic solvents or with weaker nucleophiles. youtube.com The reaction proceeds in two steps: the rate-determining departure of the chloride leaving group to form the carbocation, followed by rapid attack by the nucleophile. Kinetic studies of similar chloromethylation reactions support the formation of a highly selective cation or ion pair as the key electrophilic species. acs.orgnih.govacs.org

The reaction of alkyl chlorides with aqueous potassium hydroxide (B78521) typically leads to substitution products (alcohols), whereas alcoholic KOH favors elimination. byjus.com For this compound, substitution is the dominant pathway at the chloromethyl position.

Reactivity Governed by the 2,2,2-Trichloroethyl Moiety

The 2,2,2-trichloroethyl moiety (–CH₂CCl₃) imparts a different set of reactive properties to the molecule, primarily involving the robust trichloromethyl group. This part of the molecule is known for its participation in radical reactions and its susceptibility to elimination under specific conditions.

The trichloromethyl group can act as a precursor for radical species. The carbon-chlorine bonds are significantly weaker than C-H or C-C bonds and can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator. This generates a dichloromethyl radical (•CCl₂CH₂OR).

This behavior is analogous to the use of chloroform (B151607) or carbon tetrachloride as sources of dichloromethyl or trichloromethyl radicals in atom transfer radical addition (ATRA) reactions. researchgate.net In such pathways, the generated radical can add across the double bond of an alkene, leading to the formation of a new C-C bond and incorporating the chlorinated alkyl chain into the substrate. researchgate.net Another potential radical pathway involves an Sₕ2 attack by a radical species (like a trichlorosilyl (B107488) radical) at the ether oxygen atom, which can lead to the cleavage of the ether bond. rsc.org

The Surzur-Tanner rearrangement is a well-known radical reaction involving the 1,2-migration of an acyloxy or phosphatoxy group. researchgate.netnih.gov The key step is the rearrangement of a β-(acyloxy)alkyl radical to a more stable α-(acyloxy)alkyl radical. This process is synthetically valuable and can be accelerated by Lewis acids. nih.gov

For this compound, a direct Surzur-Tanner rearrangement is not typical, as this rearrangement is characteristic of esters and phosphates, not ethers. However, a hypothetical analogous rearrangement could be envisioned if a radical were generated at the β-carbon of the ethyl group (Cl₃C-C•H-O-CH₂Cl). This would require the 1,2-migration of the chloromethoxy group (–OCH₂Cl). While less common than acyloxy migration, radical rearrangements involving other groups are known. The feasibility of such a pathway would depend on the relative stability of the initial and rearranged radicals and the migratory aptitude of the chloromethoxy group. Studies have shown that radical cascades involving hydrogen atom transfer (HAT) can precede a Surzur-Tanner rearrangement, indicating the complexity of possible radical pathways. researchgate.netnih.gov

The 2,2,2-trichloroethyl group is susceptible to elimination reactions, particularly in the presence of a strong base. The hydrogen atoms on the carbon adjacent to the CCl₃ group are acidic enough to be abstracted by a strong base like an alkoxide. byjus.com This can initiate an elimination cascade.

The most probable mechanism is an E2 elimination, where a base abstracts a proton from the –OCH₂– carbon, and a chloride ion is simultaneously eliminated from the –CCl₃ group. libretexts.org This would lead to the formation of 1,1-dichloro-2-(chloromethoxy)ethene (Cl₂C=CHOCH₂Cl) as a byproduct. According to Zaitsev's rule, elimination reactions tend to form the most stable, most substituted alkene. libretexts.orgmasterorganicchemistry.com In this case, only one regioisomeric alkene product is possible from β-elimination.

Table 2: Potential Byproducts from Reactions of the 2,2,2-Trichloroethyl Moiety

Reaction TypeConditionsPotential Byproduct
Elimination (E2)Strong Base (e.g., RO⁻)1,1-Dichloro-2-(chloromethoxy)ethene
Reductive EliminationReducing Agent (e.g., CuCl)1-Chloro-2-(chloromethoxy)ethene
Radical CouplingRadical Initiator, AlkeneAdduct of the ether radical with the alkene

Reductive elimination, where two chlorine atoms are removed, is also a possibility with certain metals, analogous to the dechlorinative rearrangement of 2,2,2-trichloroethyl carboxylates using a copper(I) chloride catalyst. researchgate.net These elimination and rearrangement pathways represent potential side reactions when subjecting this compound to basic or radical conditions.

Kinetic and Thermodynamic Analyses of Key Reactions

In general, the reactivity of α-chloroethers is well-documented to be high, particularly in nucleophilic substitution reactions. This heightened reactivity is attributed to the stabilization of the resulting carbocation by the adjacent oxygen atom through resonance. The reaction mechanism can proceed through either an S_N1 or S_N2 pathway, influenced by factors such as the solvent, the nucleophile, and the steric hindrance around the electrophilic carbon.

For related, simpler α-chloroethers like chloromethyl methyl ether, studies have shown that they undergo rapid hydrolysis. For instance, the half-life for the hydrolysis of chloromethyl methyl ether in water at 20°C is less than one second. This rapid degradation underscores the high reactivity of the chloromethyl ether functional group. The solvolysis of such compounds often exhibits S_N1-like characteristics, indicating the formation of a stabilized oxocarbenium ion intermediate.

The presence of the 2,2,2-trichloroethyl group in this compound is expected to influence its reactivity profile electronically. The strong electron-withdrawing nature of the three chlorine atoms on the ethyl group would likely destabilize the formation of a positive charge on the ether oxygen, which could, in turn, affect the rate of reactions proceeding through an S_N1 mechanism. However, without specific experimental data, a quantitative analysis of this effect remains speculative.

Table 3.3.1: Hypothetical Kinetic Data for a Representative Reaction

Due to the absence of specific literature data for this compound, the following table is a hypothetical representation of kinetic data that one might expect from a study of its reaction with a generic nucleophile (Nu-). This is for illustrative purposes only and is not based on experimental results.

Temperature (K)Rate Constant, k (s⁻¹)
298k₁
308k₂
318k₃

Table 3.3.2: Hypothetical Thermodynamic Data for a Representative Reaction

This table provides a hypothetical overview of thermodynamic parameters for the reaction of this compound with a generic nucleophile. This data is illustrative and not derived from published research.

ParameterValue
Enthalpy of Activation (ΔH‡)
Entropy of Activation (ΔS‡)
Gibbs Free Energy of Activation (ΔG‡)
Enthalpy of Reaction (ΔH_rxn)

Further empirical and computational studies are necessary to elucidate the precise kinetic and thermodynamic parameters governing the reactions of this compound. Such research would provide valuable insights into its reaction mechanisms and allow for a more quantitative comparison with other α-chloroethers.

Strategic Applications in Advanced Organic Synthesis

Deprotection Strategies and Mechanistic Studies

The removal of the Tcem group is most effectively achieved through reductive methods, which represents its primary mode of cleavage and the basis for its orthogonality.

The deprotection of Tcem ethers proceeds via a reductive β-elimination mechanism, analogous to the cleavage of the widely used 2,2,2-trichloroethyl (TCE) and 2,2,2-trichloroethoxycarbonyl (Troc) protecting groups. total-synthesis.comnih.govresearchgate.net The reaction is typically carried out using activated zinc dust in a protic solvent system, such as acetic acid or an ammonium (B1175870) chloride solution. nih.govresearchgate.net

The mechanism involves a two-electron reduction of the trichloromethyl group by the zinc metal. This generates a transient carbanion intermediate, which rapidly undergoes β-elimination. This elimination step breaks the C-O bond of the ethoxy portion of the protecting group, leading to the formation of the unstable 2,2-dichlorovinyl methyl ether, which decomposes, and liberates the free hydroxyl or amino group. The driving force for this reaction is the formation of stable byproducts.

Table 3: Common Conditions for Reductive Deprotection of 2,2,2-Trichloroethyl-Based Groups

Reagent SystemSolventTypical SubstrateReference
Zn dust, Acetic AcidAcetic AcidTroc-protected amines/alcohols chem-station.com
Zn dust, NH₄ClAcetonitrile (reflux)Anomeric TCE ethers nih.gov
Zn-N-MethylimidazoleEthyl Acetate (B1210297) or AcetoneTCE esters and Troc carbamates researchgate.net

This table summarizes common reductive conditions used for the cleavage of related 2,2,2-trichloroethyl-containing protecting groups, which are applicable to Tcem deprotection.

While zinc-mediated reduction is the standard method for Tcem cleavage, the development of alternative conditions is crucial for substrates containing other reducible functional groups (e.g., azides, alkynes, or nitro groups) that may not be compatible with the standard procedure. Research into related protecting groups provides insight into potential alternative strategies. For instance, non-reductive, pH-neutral conditions using reagents like trimethyltin (B158744) hydroxide (B78521) have been developed for the selective cleavage of Troc groups in the presence of functionalities that are sensitive to traditional reducing conditions. researchgate.netnih.gov

Additionally, other reductive systems or alternative ether cleavage protocols could potentially be adapted for Tcem removal. For example, zinc-promoted cleavage of ethers in the presence of acyl chlorides has been reported as a method for breaking C-O bonds under different conditions. lookchem.com The ability to selectively deprotect one group while leaving others intact is a critical consideration in synthesis design, and having multiple deprotection options for a single protecting group significantly enhances its synthetic utility. nih.gov

Application as a Chloromethylating Agent

Chloromethyl 2,2,2-trichloroethyl ether serves as a specialized chloromethylating agent, or more precisely, an alkoxymethylating agent. In this capacity, it is used to introduce the 2,2,2-trichloroethoxymethyl (TCEM or TrocM) protecting group onto nucleophilic functional groups, primarily alcohols and amines. The reaction involves the nucleophilic attack of the heteroatom (like oxygen or nitrogen) on the electrophilic chloromethyl carbon, displacing the chloride ion.

This process is analogous to the action of more common reagents like chloromethyl methyl ether (MOM-Cl), which installs the methoxymethyl (MOM) group. chempanda.comorganic-chemistry.org The key distinction of the 2,2,2-trichloroethoxymethyl group is its unique removal condition. While MOM groups are typically cleaved under acidic conditions, the trichloroethyl-based group is removed under reductive conditions, often using zinc dust in the presence of an acid like acetic acid. chem-station.com This provides orthogonality in protecting group strategies, allowing for the selective deprotection of a TCEM-protected alcohol or amine without affecting acid-labile or base-labile protecting groups within the same molecule.

The general class of chloromethyl ethers are known to be potent alkylating agents. nih.gov The reactivity of this compound makes it a useful, albeit specialized, reagent for protecting group chemistry in complex synthesis. tcichemicals.com

Table 1: Comparison of Related Alkoxymethylating Reagents

Reagent Protecting Group Abbreviation Typical Cleavage Conditions
Chloromethyl methyl ether Methoxymethyl MOM Acidic (e.g., HCl, TFA)
This compound 2,2,2-Trichloroethoxymethyl TCEM, TrocM Reductive (e.g., Zn/AcOH)

Utility in Total Synthesis of Complex Molecules

The strategic use of protecting groups is fundamental to the total synthesis of complex natural products and pharmaceuticals. Reagents that allow for the introduction of robust, yet selectively removable, protecting groups are of high value.

Intermediate in Natural Product Synthesis (e.g., (+)-Trienomycins A and F, FD-594)

While the specific use of this compound as an intermediate in the published total syntheses of (+)-Trienomycins A and F and the antitumor antibiotic FD-594 is not documented in the available chemical literature, the syntheses of these molecules rely heavily on advanced protecting group strategies. For instance, the total synthesis of (+)-Trienomycins A and F employed other protecting groups, such as the methoxymethyl (MOM) ether. nih.gov Similarly, stereocontrolled syntheses of the core of FD-594 have been achieved using other methods. nih.govnih.gov The 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, which shares a similar trichloroethyl moiety and reductive cleavage pathway, is a well-established protecting group in complex synthesis, highlighting the utility of this chemical functionality. chem-station.comtotal-synthesis.comnih.gov

Synthesis of Pharmaceutical Intermediates

A documented application of a structurally related compound is in the synthesis of intermediates for pharmaceuticals. Specifically, Chloromethyl 2,2,2-trifluoro-1-(trifluoromethyl) ethyl ether, a fluorinated analogue, is a key intermediate in some synthetic routes to Sevoflurane, a widely used inhalation anesthetic. google.comgoogle.com This intermediate, known as sevochlorane, is prepared via the chloromethylation of hexafluoroisopropanol. google.com The chlorine atom is subsequently replaced by fluorine to yield the final anesthetic product. google.com This underscores the role of chloromethyl ethers as precursors in the synthesis of pharmaceutically active compounds. While many substances can act as pharmaceutical intermediates, the specific utility of this compound itself is noted in chemical supplier catalogues for synthesis and API applications. mallakchemicals.com

Construction of Complex Scaffolds

The construction of complex molecular scaffolds often requires a carefully orchestrated sequence of reactions on a multifunctional molecule. The ability to mask or protect a reactive site, such as a hydroxyl or amino group, is crucial to prevent unwanted side reactions. This compound, by installing the 2,2,2-trichloroethoxymethyl (TCEM) group, provides a tool for this purpose.

The key advantage of the TCEM group in this context is its chemical stability and orthogonal removal. It is stable to a wide range of conditions, including strongly acidic and nucleophilic environments, under which other common protecting groups might be cleaved. chem-station.com This robustness allows chemists to perform extensive modifications on other parts of the molecular scaffold without disturbing the protected functional group. When the protection is no longer needed, the TCEM group can be selectively removed using zinc reduction, leaving other protecting groups like silyl (B83357) ethers or benzyl (B1604629) ethers intact. This strategic protection and deprotection are essential for building intricate and densely functionalized molecular architectures.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of chloromethyl 2,2,2-trichloroethyl ether provides a platform for understanding how modifications to the ether's core structure influence its properties. Key analogues include chloroformates, carbamates, carbonates, and other halogenated ethers.

A prominent analogue is 2,2,2-trichloroethyl chloroformate (Troc-Cl), which shares the 2,2,2-trichloroethyl group but replaces the chloromethyl ether moiety with a chloroformate group.

Synthesis: 2,2,2-Trichloroethyl chloroformate is synthesized by the reaction of 2,2,2-trichloroethanol (B127377) with phosgene (B1210022). google.com This reaction is typically performed at elevated temperatures (around 100-105°C) in the absence of a solvent. google.com The process is catalyzed by an organic compound containing a tertiary nitrogen atom, such as N,N-dimethylformamide or dimethylaniline. google.com

Characterization and Properties: 2,2,2-Trichloroethyl chloroformate is a stable liquid that is widely used in organic synthesis. scispace.comsigmaaldrich.com It serves as a crucial reagent for introducing the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group for amines, alcohols, and thiols. wikipedia.orgsigmaaldrich.com The Troc group is valued for its stability under various conditions and its selective removal, often achieved using zinc dust in acetic acid. scispace.comwikipedia.org The presence of the Troc group can be easily detected by ¹H NMR spectroscopy due to a characteristic singlet signal for the methylene (B1212753) protons. scispace.com

Interactive Table: Properties of 2,2,2-Trichloroethyl Chloroformate

Property Value Reference
Chemical Formula C₃H₂Cl₄O₂ wikipedia.org
Molar Mass 211.85 g·mol⁻¹ wikipedia.org
Appearance Liquid sigmaaldrich.com
Boiling Point 171-172 °C sigmaaldrich.com
Density 1.539 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.471 | sigmaaldrich.com |

Carbamate (B1207046) and carbonate derivatives are formed by replacing the chloromethyl group with nitrogen or oxygen-linked functionalities, respectively. These derivatives are synthesized from 2,2,2-trichloroethanol.

Synthesis of Carbamates: Carbamates are generally synthesized through several established methods. nih.gov A common approach involves the reaction of an isocyanate with an alcohol. google.com For derivatives of 2,2,2-trichloroethanol, this would involve reacting it with an appropriate isocyanate in the presence of catalysts like zinc or iron salts to increase the reaction rate. google.com Another widely used method is the reaction of a chloroformate, such as 2,2,2-trichloroethyl chloroformate, with an amine. nih.gov Other synthetic routes include the Curtius rearrangement of acyl azides and reactions involving activated mixed carbonates. nih.gov For example, 2,2,2-trichloroethanol carbamate has been proposed to be synthesized from 2,2,2-trichloroethanol, urea, and a copper acetate (B1210297) catalyst. reddit.com

Synthesis of Carbonates: Carbonate derivatives can be prepared by reacting 2,2,2-trichloroethanol with a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.net The reaction of an alcohol with a chloroformate can also yield an unsymmetrical carbonate. Furthermore, transesterification reactions, for instance, reacting dimethyl carbonate with 2,2,2-trichloroethanol in the presence of a suitable catalyst, can produce the corresponding mixed carbonate. rsc.org

Research Findings on Carbamate and Carbonate Synthesis

Synthesis Method Reactants Key Features Reference
Isocyanate Reaction Isocyanate + Alcohol Requires catalyst (e.g., zinc salts) for efficient conversion. google.com
Chloroformate Reaction Chloroformate + Amine A very common and versatile method for carbamate formation. nih.gov
Curtius Rearrangement Acyl Azide Thermal decomposition forms an isocyanate intermediate which is trapped by an alcohol. nih.gov
Mixed Carbonates Activated Carbonate + Amine Reagents like di(2-pyridyl) carbonate (DPC) offer high yields and overcome limitations of other methods. nih.gov

| Transesterification | Dimethyl Carbonate + Alcohol | Catalyzed by systems like KATriz/Al₂O₃ to form new carbonates. | rsc.org |

The synthesis of other halogenated ether analogues involves modifying the halogen atoms on the ether or introducing different halogenated alkyl groups.

Synthesis: The Williamson ether synthesis is a fundamental method for preparing ethers, including halogenated ones, by reacting a sodium alkoxide or phenoxide with a halogenated hydrocarbon. francis-press.comfrancis-press.com To synthesize analogues of this compound, one could react sodium 2,2,2-trichloroethoxide with a different dihalomethane (e.g., bromochloromethane (B122714) or diiodomethane). The choice of the halogen on the alkylating agent is crucial, as reactivity follows the trend I > Br > Cl. francis-press.com

Another approach involves the Lewis acid-catalyzed reaction between acetals and acid halides. For instance, zinc(II) salts can catalyze the reaction of an acetal (B89532) with an acid halide to generate haloalkyl ethers efficiently. organic-chemistry.org The incorporation of different halogens can also be achieved through late-stage functionalization of a suitable precursor molecule. nih.gov

The structural characteristics of halogenated ethers are influenced by halogen bonding, which is the interaction between a halogen atom and a Lewis base, such as the oxygen in an ether. acs.org These interactions can affect the conformation and reactivity of the molecule. acs.org

Comparative Reactivity Studies of Related Chloromethyl Ethers

The reactivity of α-chloroethers is a subject of significant interest due to their utility as alkylating agents and their carcinogenic properties. Comparative studies often focus on their rates of hydrolysis (solvolysis).

Key Findings: Studies on the relative solvolytic reactivities of chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) show that these compounds hydrolyze rapidly in aqueous environments. nih.govcanada.ca BCME is reported to be more reactive than CMME. nih.gov This rapid hydrolysis, which yields formaldehyde (B43269), hydrogen chloride, and the corresponding alcohol (methanol in the case of CMME), is a key factor in their biological activity and is consistent with the short half-life of these compounds in aqueous media. canada.canih.gov

The high reactivity of α-chloroethers is attributed to the stabilization of the incipient carbocation by the adjacent ether oxygen atom through resonance. The general order of reactivity for alkyl halides in Sₙ1 reactions, which is relevant to the solvolysis of these ethers, is tertiary > secondary > primary. While these are primary halides, the oxygen atom provides significant stabilization, making them much more reactive than typical primary alkyl chlorides.

Factors Influencing Reactivity:

Nature of the Alkyl Group: Electron-withdrawing groups on the other side of the ether linkage, such as the trichloromethyl group in this compound, are expected to destabilize the carbocation intermediate formed during solvolysis. This would decrease the rate of hydrolysis compared to an analogue with an electron-donating group like a methyl group (i.e., CMME).

Leaving Group: The nature of the halogen is critical. Reactivity increases down the group (I > Br > Cl > F), consistent with a weaker carbon-halogen bond and better leaving group ability.

Design Principles for Modulating Reactivity and Selectivity

The design of chloromethyl ether analogues with specific reactivity and selectivity profiles is guided by fundamental principles of physical organic chemistry.

Electronic Effects: The reactivity of chloromethyl ethers can be tuned by altering the electronic properties of the non-chloromethyl portion of the molecule.

Inductive Effects: Introducing electron-withdrawing groups (like the CCl₃ group) decreases the electron density on the ether oxygen, which in turn reduces its ability to stabilize the positive charge on the adjacent carbon during an Sₙ1-type reaction. This leads to a decrease in reactivity. Conversely, electron-donating groups would increase reactivity.

Stereoelectronic Effects: The orientation of the lone pairs on the ether oxygen relative to the C-Cl bond can influence reactivity. Optimal overlap is required for maximum stabilization of the transition state leading to the carbocation.

Steric Effects: The size of the substituents on the ether can influence the approach of nucleophiles in Sₙ2-type reactions and can also affect the stability of the planar carbocation in Sₙ1 reactions. Increasing steric bulk around the reaction center generally slows down Sₙ2 reactions.

Manipulation of Halogenation: The choice of halogen provides a direct means to control reactivity. As seen in the synthesis of halogenated analogues of other compounds, the addition of different halogens can significantly alter biological properties and degradation rates. nih.gov For instance, replacing chlorine with bromine or iodine would create a more reactive analogue due to the better leaving group ability of the heavier halogens.

By systematically applying these principles—modifying electronic effects through substituent changes, adjusting steric hindrance, and varying the halogen—it is possible to design and synthesize chloromethyl ether analogues with tailored reactivity and selectivity for specific applications in organic synthesis or materials science.

Advanced Spectroscopic Characterization and Computational Chemical Studies

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the precise determination of molecular structure. By probing the interactions of the molecule with electromagnetic radiation, these techniques yield fundamental data on bond lengths, bond angles, and the spatial arrangement of atoms.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for investigating the conformational landscape and intermolecular interactions of molecules. For flexible molecules like Chloromethyl 2,2,2-Trichloroethyl Ether, rotation around single bonds can give rise to multiple stable conformers (rotational isomers), each with a unique vibrational signature.

Theoretical and experimental studies on structurally similar compounds, such as 2,2,2-trichloroethylacetate and 2,2,2-trichloroethyl chloroformate, have demonstrated that the combination of FT-IR and FT-Raman spectroscopy with quantum chemical calculations can successfully identify the presence of different conformers in liquid and gas phases. conicet.gov.arrsc.org In these related molecules, conformers are typically distinguished by the dihedral angles around the C-O and C-C bonds, often labeled as anti and gauche forms. Each conformer exhibits distinct vibrational frequencies, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹), which includes C-O, C-C, and C-Cl stretching and bending modes. conicet.gov.arresearchgate.netnih.gov By comparing the experimental spectra with the computationally predicted frequencies for each possible conformer, a detailed assignment of the observed bands can be achieved, confirming the conformational equilibrium. nih.govnih.gov For instance, studies on similar molecules have shown that the presence of both C₁ (asymmetric) and Cₛ (symmetric) conformers can be confirmed through this combined approach. conicet.gov.arrsc.org

The analysis of vibrational spectra also provides insights into intermolecular interactions. In the condensed phase (liquid or solid), shifts in vibrational frequencies compared to the gas phase can indicate the presence of weak interactions, such as dipole-dipole forces or halogen bonding, which influence the molecular conformation and packing.

Table 1: Representative Vibrational Modes for Halogenated Ethers This table is illustrative, based on data for structurally similar compounds.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Method
C-H Stretching2900 - 3100FT-IR, FT-Raman
C=O Stretching (in related esters)1710 - 1750FT-IR, FT-Raman
CH₂ Bending/Scissoring1400 - 1450FT-IR, FT-Raman
C-O-C Stretching1100 - 1260FT-IR, FT-Raman
C-C Stretching900 - 1100Raman
C-Cl Stretching600 - 800FT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, providing information about the connectivity and stereochemistry of the molecule. docbrown.info

In this compound (ClCH₂OCH₂CCl₃), there are two distinct types of protons and three unique carbon environments.

The protons of the chloromethyl group (-OCH₂Cl) are expected to appear at a different chemical shift than those of the trichloroethyl group (-OCH₂CCl₃) due to the differing electronic effects of the adjacent chlorine atom and the trichloromethyl group.

Similarly, the ¹³C NMR spectrum is expected to show three distinct signals corresponding to the chloromethyl carbon, the methylene (B1212753) carbon of the trichloroethyl group, and the trichloromethyl carbon. docbrown.info

The electronegative oxygen and chlorine atoms deshield the adjacent nuclei, causing their signals to appear at higher chemical shifts (downfield) compared to simple alkanes. The ¹³C chemical shift of the -CCl₃ carbon is significantly influenced by the three attached chlorine atoms. While detailed spectral data for this specific ether is not widely published, analysis of similar structures like 1,1,2-trichloroethane (B165190) and various chloromethyl ethers allows for the prediction of these chemical environments. docbrown.infochemicalbook.comchemicalbook.com The integration of ¹H NMR signals provides the ratio of protons in each environment, further confirming the structure. tcichemicals.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound Values are estimates based on analogous structures.

NucleusGroupPredicted Chemical Shift (δ, ppm)Rationale
¹H-OH ₂Cl~5.5 - 5.8Deshielded by adjacent oxygen and chlorine.
¹H-OH ₂CCl₃~4.0 - 4.5Deshielded by adjacent oxygen and CCl₃ group.
¹³C-OC H₂Cl~80 - 90Influenced by electronegative O and Cl.
¹³C-OC H₂CCl₃~70 - 80Influenced by electronegative O and CCl₃ group.
¹³C-C Cl₃~90 - 100Influenced by three highly electronegative Cl atoms.

Gas-Phase Electron Diffraction for Molecular Structure Determination

Gas-Phase Electron Diffraction (GED) is a powerful experimental technique for determining the precise geometric structure of molecules in the vapor phase. wikipedia.org This method is crucial because it provides structural information (bond lengths, bond angles, and dihedral angles) for isolated molecules, free from the intermolecular forces that are present in liquids and solids. wikipedia.orgunl.edu

The GED experiment involves directing a high-energy beam of electrons at a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is dependent on the distances between all pairs of atoms. aps.orgyoutube.com This pattern is recorded and analyzed.

For flexible molecules, the experimental data represents an average over the different conformers present in the gas phase. The analysis is therefore almost always combined with high-level quantum chemical calculations. rsc.org Theoretical models of possible conformers are generated, and their rotational constants and scattering patterns are calculated. By fitting a combination of these theoretical models to the experimental diffraction data, the equilibrium geometry of each conformer and their relative populations in the gas phase can be determined with high accuracy. rsc.orgresearchgate.net Studies on the related compound 2,2,2-trichloroethyl chloroformate have successfully used this combined GED/DFT approach to identify and characterize both anti-gauche (C₁) and anti-anti (Cₛ) conformers in the gas phase. rsc.org

Table 3: Structural Parameters Obtainable from a GED Study This table illustrates the type of data obtained from a GED analysis, not specific values for the title compound.

ParameterDescriptionTypical Precision
Bond Length (r)The average distance between two bonded atomic nuclei.± 0.002 Å
Bond Angle (∠)The angle formed by three connected atoms.± 0.5°
Dihedral Angle (τ)The torsional angle describing the rotation around a bond.± 1-5°
Conformational AbundanceThe percentage of each stable conformer in the gas phase.± 5%

X-ray Diffraction for Solid-State Structural Analysis

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. intertek.com The technique involves irradiating a crystalline sample with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. pdx.edu By analyzing the positions and intensities of the diffracted spots, a complete electron density map of the unit cell can be constructed, revealing the precise coordinates of each atom. intertek.compdx.edu

An XRD analysis provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal. Furthermore, it reveals how molecules pack together in the crystal lattice and details the nature of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonds (C-Cl···O). acs.orgnih.gov Studies on other halogenated ethers have shown that the ether oxygen can act as a halogen bond acceptor. acs.orgnih.gov The solid-state structure can "lock" the molecule into a single conformation, which may or may not be the lowest energy conformer found in the gas or liquid phase. Comparing the solid-state structure from XRD with the gas-phase structure from GED provides valuable insight into the influence of intermolecular forces on molecular conformation. wikipedia.org

Quantum Chemical Calculations

Quantum chemical calculations are a vital component of modern chemical research, providing deep insights into molecular structure and properties that can be difficult or impossible to obtain through experiment alone. These computational methods are often used in synergy with spectroscopic data to build a complete picture of a molecule's behavior.

Density Functional Theory (DFT) and ab initio methods are two major classes of quantum chemical calculations used to solve the electronic structure of molecules. dntb.gov.uananobioletters.com These methods are employed to predict a wide range of molecular properties, including equilibrium geometries, conformational energies, vibrational frequencies, and electronic properties. conicet.gov.arresearchgate.net

For a molecule like this compound, these calculations begin with a geometry optimization. Starting from an initial guess, the energy of the molecule is calculated and the positions of the atoms are systematically adjusted to find the lowest energy arrangement, corresponding to the equilibrium structure. dntb.gov.ua This process can be performed for all possible conformers to determine their relative stabilities (i.e., differences in energy). eurjchem.com The results of these calculations are crucial for interpreting experimental data from GED and vibrational spectroscopy. conicet.gov.arrsc.org

Beyond geometry, these methods provide detailed information about the electronic structure:

Molecular Orbitals (HOMO/LUMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. semanticscholar.org

Electron Density and Electrostatic Potential: These calculations can generate maps of electron density and molecular electrostatic potential (MEP), which visualize the charge distribution across the molecule and predict sites susceptible to nucleophilic or electrophilic attack. semanticscholar.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is essential for the assignment of experimental FT-IR and FT-Raman spectra, aiding in the identification of different conformers. nih.gov

Table 4: Information Derived from Quantum Chemical Calculations

Calculated PropertyRelevance and Application
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles for stable conformers.
Relative EnergiesDetermines the most stable conformer and the energy barriers between them.
Vibrational FrequenciesUsed to simulate IR and Raman spectra to aid in the assignment of experimental bands.
HOMO-LUMO EnergiesIndicates electronic stability and potential reactivity.
Atomic Charges (e.g., Mulliken)Quantifies the partial charge on each atom, explaining electronic effects.
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying electron-rich and electron-poor regions.

Analysis of Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the numerous chlorine atoms is expected to significantly lower the energy of both the HOMO and LUMO. The HOMO is likely localized around the ether oxygen atom and the C-O bonds, while the LUMO may be distributed across the C-Cl bonds, particularly the highly substituted trichloromethyl group.

From the HOMO and LUMO energies, a range of chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors provide a theoretical framework for predicting its reactivity profile.

Table of Global Reactivity Descriptors (Theoretical)

Descriptor Formula Significance
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates higher reactivity.
Chemical Potential (μ) μ = - (I + A) / 2 Escaping tendency of electrons from an equilibrium system.

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of a species to accept electrons. |

Note: The values for these descriptors are derived from theoretical calculations and provide a qualitative understanding of reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their corresponding energy levels. For this compound, rotations around the C-O-C ether linkage and the C-C bond are of primary interest.

The presence of bulky and highly electronegative groups—the chloromethyl (-CH₂Cl) and the 2,2,2-trichloroethyl (-CH₂CCl₃) groups—imposes significant steric and electrostatic constraints on the molecule's flexibility. Theoretical calculations, such as those performed on analogous molecules like 2,2,2-trichloroethyl chloroformate, reveal that only a few stable conformers exist in a complex potential energy landscape.

The energy landscape is a surface that maps the potential energy for all possible conformations.

Local Minima: Represent stable, low-energy conformers (e.g., anti or gauche arrangements) where steric hindrance is minimized.

Saddle Points: Represent transition states between conformers, corresponding to higher-energy eclipsed arrangements.

The most stable conformer would likely adopt a staggered or anti-periplanar arrangement to maximize the distance between the bulky chloromethyl and trichloromethyl groups, thus minimizing steric repulsion and unfavorable dipole-dipole interactions.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For alpha-halo ethers like this compound, a characteristic reaction is nucleophilic substitution, where the chloromethyl group is highly reactive.

The high reactivity stems from the ability of the ether oxygen to stabilize the formation of a carbocation intermediate through resonance, facilitating the departure of the chloride ion. Computational models can calculate the activation energy (the energy barrier of the transition state) for such reactions, providing insights into reaction rates and mechanisms.

For instance, in a hydrolysis reaction:

Reactants: CCl₃CH₂OCH₂Cl + H₂O

Transition State: A high-energy, transient species where the C-Cl bond is partially broken and the C-OH₂ bond is partially formed. The geometry would likely involve the incoming water molecule attacking the carbon of the chloromethyl group.

Intermediates: Formation of a resonance-stabilized oxocarbenium ion (CCl₃CH₂O=CH₂⁺) and a chloride ion.

Products: CCl₃CH₂OCH₂OH + HCl

Transition state calculations can elucidate the precise geometry and energy of this fleeting structure, confirming the feasibility of the proposed reaction pathway.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular forces is fundamental to understanding the solid-state properties of a compound, such as its crystal packing and melting point.

Hydrogen Bonding Networks

This compound cannot act as a hydrogen bond donor. However, the ether oxygen atom, with its lone pairs of electrons, can function as a hydrogen bond acceptor. It can form hydrogen bonds with suitable donor molecules, such as water or alcohols.

In a crystalline environment with a co-former capable of hydrogen bonding (e.g., a protic solvent), it is conceivable that the ether oxygen would participate in C-H···O or O-H···O interactions. Studies on similar ethers show that even weak C-H donors, like chloroform (B151607), can form significant hydrogen bonds with ether oxygens. The presence of multiple electronegative chlorine atoms in this compound could also lead to weak C-H···Cl interactions, further influencing the crystal packing.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of close intermolecular contact.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts. For this compound, the analysis would likely reveal the following key interactions:

H···Cl/Cl···H contacts: These would be significant due to the abundance of both hydrogen and chlorine atoms on the molecular surface.

H···H contacts: These are typically the most abundant contacts in organic molecules.

O···H/H···O contacts: These would indicate hydrogen bonding to the ether oxygen.

Cl···Cl contacts: These halogen-halogen interactions can also play a role in stabilizing the crystal structure.

The relative percentages of these contacts provide a detailed picture of the forces governing the crystal packing.

Table of Predicted Hirshfeld Surface Contact Contributions

Contact Type Predicted Contribution (%) Description
H···H ~35-45% Van der Waals interactions between hydrogen atoms.
H···Cl / Cl···H ~30-40% Dipolar and weak hydrogen bonding interactions.
O···H / H···O ~5-15% Interactions with the ether oxygen, indicative of hydrogen bonding.
C···H / H···C ~5-10% General van der Waals contacts.

| Cl···Cl | ~1-5% | Halogen-halogen interactions. |

Note: This table represents a theoretical prediction based on the molecular structure and data from analogous halogenated compounds.

Environmental Fate and Degradation Research

Investigation of Degradation Pathways

Hydrolysis Mechanisms and Kinetics in Aquatic Environments

No data is available on the hydrolysis mechanisms or kinetic rates (e.g., half-life) of Chloromethyl 2,2,2-Trichloroethyl Ether in aquatic environments.

Photooxidative Degradation in Atmospheric Systems

There is no information regarding the photooxidative degradation of this compound in the atmosphere, its reaction rates with hydroxyl (OH) radicals, or its estimated atmospheric lifetime.

Biotransformation and Biodegradation Studies

No studies detailing the biotransformation or biodegradation of this compound by microorganisms in soil, sediment, or water were found.

Persistence and Environmental Lifetime Studies

Due to the lack of data on its degradation rates in various environmental compartments, the persistence and environmental lifetime of this compound cannot be determined.

Characterization of Environmental Transformation Products

No research has been published that identifies or characterizes the potential transformation products resulting from the degradation of this compound in the environment.

Modeling of Environmental Distribution and Transport (Research Models)

No studies utilizing environmental fate and transport models (e.g., fugacity models) to predict the distribution of this compound in the environment were identified.

Future Research Directions and Emerging Academic Applications

Development of Novel Catalytic Systems for Etherification

The synthesis of ethers is a fundamental transformation in organic chemistry, and the development of efficient and green catalytic systems is a continuous pursuit. For chloromethyl 2,2,2-trichloroethyl ether, future research is likely to focus on catalysts that offer high efficiency, selectivity, and improved safety profiles, moving away from classical methods that may involve harsh conditions or stoichiometric reagents.

Modern ether synthesis is increasingly leaning towards catalytic approaches that are both atom-economical and environmentally benign. numberanalytics.com Research into the synthesis of analogous compounds like chloromethyl methyl ether (MOMCl) has highlighted the efficacy of certain catalysts that could be adapted for the production of this compound. For instance, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in near-quantitative yields with very low catalyst loading (0.01 mol%). organic-chemistry.org This method is rapid and allows the product to be used directly without isolation, a significant advantage when dealing with potentially hazardous materials. organic-chemistry.org

Another promising avenue is the use of strong acid catalysts like trifluoromethanesulfonic acid or perchloric acid, which have been successfully used to synthesize MOMCl from an acid chloride and dimethoxymethane. google.com These catalysts promote fast reaction times and are suitable for integration into continuous flow systems. google.com Phase-transfer catalysis (PTC) also presents a compelling strategy. PTC excels in facilitating reactions between substances in immiscible phases, such as an aqueous base and an organic substrate, which can improve reaction rates and eliminate the need for expensive anhydrous solvents. crdeepjournal.orgbiomedres.usnih.gov The development of novel phase-transfer catalysts, including those based on cyclopropenium ions or crown ethers, could offer new efficiencies in the Williamson ether synthesis-type production of the target ether. nih.govalfa-chemistry.com

Future research will likely involve a comparative study of these catalytic systems, evaluating them based on yield, reaction time, catalyst loading, and applicability to the specific substrates required for this compound synthesis.

Table 1: Potential Catalytic Systems for this compound Synthesis

Catalytic System Potential Catalyst Examples Key Advantages Relevant Findings for Analogous Ethers
Lewis Acids Zinc(II) salts (e.g., ZnCl₂, Zn(OAc)₂) Low catalyst loading, rapid reaction, in-situ use of product. 0.01 mol-% Zinc(II) salts give near-quantitative yield for MOMCl synthesis. organic-chemistry.org
Brønsted Acids Trifluoromethanesulfonic acid, Perchloric acid Fast reaction rates, suitable for flow chemistry. Used as catalysts for the reaction of acid chlorides with dimethoxymethane. google.com
Phase-Transfer Catalysis (PTC) Quaternary ammonium (B1175870) salts, Crown ethers, Cyclopropenium ions Use of inexpensive inorganic bases, no need for anhydrous solvents, enhanced reaction rates. biomedres.usnih.govphasetransfer.com Efficient for various nucleophilic substitutions, including etherification. crdeepjournal.orgbiomedres.us
Heterogeneous Catalysis Solid acid catalysts, supported metal catalysts Ease of catalyst separation and recycling, potential for continuous processes. A general trend in green ether synthesis. alfa-chemistry.com

Exploration of Bio-inspired Synthetic Routes

Bio-inspired synthesis seeks to mimic nature's strategies for creating complex molecules, often under mild conditions and with high selectivity. While no specific bio-inspired routes for this compound have been reported, this area represents a fertile ground for future academic inquiry. The principles of biocatalysis, which form the foundation of many bio-inspired routes, offer a green alternative to traditional synthetic methods. rsc.org

Future research could investigate the use of enzymes to catalyze key steps in the synthesis of the target ether. For example, the enzymatic halogenation of a suitable precursor could be explored. Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes capable of performing selective halogenation on various substrates. chemrxiv.org A hypothetical bio-inspired route could involve the enzymatic chlorination of a methyl ether of 2,2,2-trichloroethanol (B127377).

Furthermore, the ether bond formation itself could be a target for biocatalysis. While enzymatic ether synthesis is less common than esterification, certain enzymes like alkyldihydroxyacetone-phosphate synthase (ADAPS) have been shown to catalyze ether formation. google.com Research into discovering or engineering novel "etherases" that can accept the specific substrates for this compound would be a significant breakthrough.

Advanced Applications in Materials Science and Polymer Chemistry

The unique combination of a reactive chloromethyl group and a dense, bulky trichloroethyl group suggests that this compound could be a valuable monomer or building block in materials science and polymer chemistry. The chloromethyl group provides a reactive handle for polymerization or for grafting onto other polymer backbones, a technique used with analogous compounds like bis(chloromethyl) ether for manufacturing ion-exchange resins and other polymers. nih.gov

The trichloroethyl group, on the other hand, can impart specific properties to the resulting material. Its high molecular weight and the presence of three chlorine atoms would likely increase the density, refractive index, and flame retardancy of a polymer. Furthermore, the trichloroethyl group is known to be a useful protecting group in organic synthesis, particularly for sulfonates, due to its stability to acidic conditions. acs.org This suggests that polymers incorporating this moiety could have tunable properties, where the trichloroethyl group could be cleaved under specific reductive conditions to reveal a new functional group, allowing for post-polymerization modification.

Future research in this area would involve:

Homopolymerization and Copolymerization: Investigating the polymerization of this compound, either on its own or with other monomers, to create novel polymers.

Functional Material Synthesis: Using the ether as a reagent to introduce the trichloroethyl group onto surfaces or into other materials to modify their properties (e.g., for creating dense, non-flammable coatings).

Responsive Materials: Designing polymers where the cleavage of the trichloroethyl group acts as a trigger, altering the material's properties in response to a specific chemical stimulus. The parent compound, trichloroethylene, is a known solvent and has been used in the production of other chemicals, indicating the potential reactivity and utility of the trichloro- moiety. wikipedia.orgnih.gov

Chemoenzymatic Approaches to Trichloroethyl Ether Chemistry

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis, leveraging the flexibility of chemical reactions with the high selectivity of biocatalysts. nih.gov This approach is particularly promising for generating functionalized or chiral derivatives of this compound.

A key area of exploration is the synthesis of haloethers through chemoenzymatic methods. One reported strategy involves the enzymatic generation of a hypohalite, which then spontaneously reacts with an alkene in the presence of an alcohol to form a haloether. tudelft.nltudelft.nl While this method typically yields hydroxyhalides as a side product in aqueous systems, its adaptation to the specific substrates for the target ether could provide a mild, one-pot synthesis route. tudelft.nl

Furthermore, enzymes like lipases are widely used for the kinetic resolution of racemic alcohols and their derivatives. mdpi.comjocpr.com Lipases catalyze enantioselective esterification or transesterification reactions. ias.ac.in A chemoenzymatic cascade could be envisioned where a racemic precursor alcohol is first resolved using a lipase, followed by a chemical step to introduce the chloromethyl ether functionality. This would provide access to enantiomerically pure versions of substituted chloromethyl 2,2,2-trichloroethyl ethers, which are valuable as chiral building blocks in synthesis. Research has demonstrated that lipases can be highly selective, for instance, catalyzing reactions exclusively at primary alcohol sites, even in the presence of secondary alcohols or phenols. nsf.govnih.gov

Table 2: Potential Chemoenzymatic Strategies

Strategy Key Chemical Step Key Enzymatic Step Potential Outcome
Enzyme-Triggered Haloetherification Alkene oxidation and nucleophilic attack by alcohol. In situ generation of hypohalite using a haloperoxidase. tudelft.nltudelft.nl One-pot synthesis of functionalized haloethers under mild conditions.
Kinetic Resolution Cascade Etherification (e.g., Williamson synthesis). Lipase-catalyzed enantioselective acylation of a racemic precursor alcohol. mdpi.comjocpr.com Synthesis of enantiomerically pure chiral this compound derivatives.
Protecting Group Manipulation Chemical deprotection/modification. Lipase-catalyzed selective acylation/deacylation of a multifunctional precursor. ias.ac.in Regioselective synthesis of complex molecules containing the target ether moiety.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and handling of reactive and potentially hazardous compounds like chloromethyl ethers can be significantly improved through the adoption of modern technologies like flow chemistry. nih.govresearchgate.net Flow chemistry involves performing reactions in a continuous stream through a reactor, which offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety compared to traditional batch processing. nih.govpharmtech.comrsc.org

Given that chloromethyl ethers are recognized as hazardous, minimizing operator exposure is paramount. nih.govresearchgate.net Flow chemistry provides an ideal solution by enabling the in-situ generation and immediate consumption of such reagents within a closed system. google.comacs.orgcinz.nz This approach has been successfully demonstrated for the synthesis of chloromethyl methyl ether, where its generation in a flow reactor is directly coupled with its subsequent reaction, thus avoiding isolation and handling of the hazardous intermediate. google.com

Future research should focus on developing a continuous flow process for the synthesis of this compound. This would involve:

Optimizing reaction conditions (temperature, pressure, residence time) in a microreactor or packed-bed reactor. google.com

Integrating the synthesis step with in-line purification and subsequent reactions, creating a telescoped process that is both safer and more efficient. nih.gov

Adopting principles of green chemistry, such as using greener solvents, minimizing waste, and using recyclable catalysts, to develop a truly sustainable synthesis methodology. alfa-chemistry.comgoogle.com The use of flow chemistry itself is a significant step towards greener synthesis due to its energy efficiency and reduced waste generation. cinz.nz

The integration of flow technology with the novel catalytic systems discussed in section 8.1 could lead to a highly efficient, safe, and scalable manufacturing process for this compound and its derivatives, unlocking their potential for broader academic and industrial applications.

Q & A

Q. What are the recommended methods for synthesizing Chloromethyl 2,2,2-Trichloroethyl Ether in laboratory settings?

The compound is typically synthesized via the Williamson ether synthesis, where a nucleophilic substitution reaction between a chloromethylating agent and 2,2,2-trichloroethanol occurs under controlled conditions. For example, the 2,2,2-trichloroethoxymethyl group can be introduced using alkyl halides or chloroformates in the presence of a base, followed by purification via distillation or chromatography . Critical parameters include temperature control (<50°C to avoid side reactions) and anhydrous conditions to prevent hydrolysis. Post-synthesis characterization using NMR and IR spectroscopy is essential to confirm purity .

Q. What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural features, such as the methylene (-CH2_2Cl) and trichloroethyl (-CCl3_3) groups. For example, the trichloroethyl group shows distinct 13^13C signals near 95-100 ppm .
  • IR Spectroscopy : Absorbances for C-Cl stretches (550-750 cm1^{-1}) and ether C-O-C bonds (1050-1150 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 197.86 for [M]+^+) and fragmentation patterns validate the molecular formula (C3_3H4_4Cl4_4O) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas away from ignition sources. Refrigeration is recommended for long-term storage .
  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Fume hoods are mandatory during synthesis or transfers .
  • Decontamination : Contaminated clothing should be removed immediately and cleaned separately to avoid secondary exposure .

Advanced Research Questions

Q. How does this compound function as a protecting group in organic synthesis?

The trichloroethyl moiety acts as a robust protecting group for alcohols and amines. It is introduced via Williamson ether synthesis and removed under mild reductive conditions (e.g., Zn/Cu in methanol), which cleave the ether bond via β-elimination without affecting sensitive functional groups. This method is particularly useful in carbohydrate chemistry and peptide synthesis, where acid-labile groups require orthogonal protection strategies .

Q. What toxicological mechanisms are associated with exposure to this compound?

Studies indicate genotoxicity via DNA alkylation, leading to strand breaks and inhibition of DNA repair enzymes. In vitro assays show DNA inhibition in human lymphocytes at concentrations as low as 5 mL/L . Chronic exposure may induce carcinogenicity, as observed in rodent models, with hepatic and renal systems being primary targets. Mechanistic studies suggest metabolic activation via cytochrome P450 enzymes, producing reactive intermediates that form DNA adducts .

Q. How can researchers address data discrepancies in toxicity studies of this compound?

  • Systematic Literature Review : Follow frameworks like ATSDR’s inclusion criteria (Table B-1), prioritizing peer-reviewed studies on absorption, distribution, and biomarkers of effect .
  • Dose-Response Analysis : Compare NOAEL/LOAEL values across species (e.g., rodents vs. primates) to identify interspecies variability.
  • Meta-Analysis : Use statistical tools to reconcile conflicting results, accounting for variables like exposure duration and metabolic pathways .

Q. What methodologies are recommended for analyzing interactions between this compound and other chemicals?

  • In Vitro Assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic interactions.
  • Computational Modeling : Apply PBPK models to predict tissue-specific distribution and metabolite formation .
  • Synergistic Toxicity Studies : Use factorial experimental designs to evaluate combined effects with common lab solvents (e.g., DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.